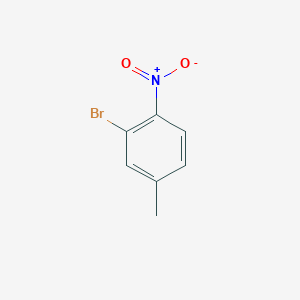
2-Bromo-4-methyl-1-nitrobenzene
Descripción general
Descripción
2-Bromo-4-methyl-1-nitrobenzene is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 g/mol . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2-Bromo-4-methyl-1-nitrobenzene can involve electrophilic aromatic substitution . A specific method of synthesis could not be found in the search results.Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methyl-1-nitrobenzene consists of a benzene ring with a bromine atom, a methyl group, and a nitro group attached to it . The InChI code for this compound is 1S/C7H6BrNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 .Chemical Reactions Analysis
2-Bromo-4-methyl-1-nitrobenzene can undergo electrophilic aromatic substitution . It can also react with p-cresol to yield 1-methyl-4-(4-nitrophenoxy)benzene .Physical And Chemical Properties Analysis
2-Bromo-4-methyl-1-nitrobenzene is a solid at room temperature . It has a molecular weight of 216.03 g/mol . Its density is approximately 1.6 g/cm3 . The compound has a boiling point of 257.1°C at 760 mmHg .Aplicaciones Científicas De Investigación
Reactivity in Ionic Liquids
- Research by Ernst et al. (2013) demonstrates that radical anions of 1-bromo-4-nitrobenzene, closely related to 2-Bromo-4-methyl-1-nitrobenzene, exhibit unique reactivity in ionic liquids compared to conventional solvents. This suggests potential applications in specialized chemical reactions and syntheses within ionic liquid media (Ernst et al., 2013).
Polymer Solar Cells
- Fu et al. (2015) explored the use of 1-Bromo-4-Nitrobenzene in polymer solar cells. Their findings suggest that this compound can enhance the power conversion efficiency of solar cells, indicating its potential in renewable energy technologies (Fu et al., 2015).
NMR Spectroscopy
- The impact of methyl substituents on the NMR spectra of aromatic protons in nitrobenzene derivatives, including compounds similar to 2-Bromo-4-methyl-1-nitrobenzene, was investigated by Beltrame et al. (1975). This research aids in understanding the electronic properties of such compounds, which is crucial in analytical and synthetic chemistry (Beltrame et al., 1975).
Ultrasound-Assisted Synthesis
- Harikumar and Rajendran (2014) conducted studies on the preparation of 1-butoxy-4-nitrobenzene, a derivative of nitrobenzene, using ultrasound and a phase-transfer catalyst. This research highlights the potential of 2-Bromo-4-methyl-1-nitrobenzene in advanced synthetic methodologies (Harikumar & Rajendran, 2014).
Electrosynthesis
- Du and Peters (2010) studied the electrochemical reductions of nitrobenzene derivatives, providing insights into the electrosynthesis applications of similar compounds, including 2-Bromo-4-methyl-1-nitrobenzene. This research is significant for developing green chemistry processes (Du & Peters, 2010).
Electrochemical Sensing
- Vinoth, Rajaitha, and Pandikumar (2020) described the synthesis of a nanocomposite material for the electrochemical sensing of nitrobenzene, indicating the potential use of 2-Bromo-4-methyl-1-nitrobenzene in the development of sensitive chemical sensors (Vinoth, Rajaitha, & Pandikumar, 2020).
Safety And Hazards
2-Bromo-4-methyl-1-nitrobenzene is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-bromo-4-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNZCXHQQAUHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429086 | |
| Record name | 2-bromo-4-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-1-nitrobenzene | |
CAS RN |
40385-54-4 | |
| Record name | 2-bromo-4-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















